molecular formula C15H25BrN2OSi B13780513 [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane

Cat. No.: B13780513
M. Wt: 357.36 g/mol
InChI Key: PFXWVVLMSIVKHE-ZDUSSCGKSA-N
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Description

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane is a complex organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine intermediate.

    Attachment of the tert-Butyl-Dimethylsilane Group: The final step involves the protection of the hydroxyl group with tert-butyl-dimethylsilane using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane has several scientific research applications:

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is utilized in the design and fabrication of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of [(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding, while the pyrrolidine ring provides structural rigidity. The tert-butyl-dimethylsilane group offers steric protection and enhances the compound’s stability.

Comparison with Similar Compounds

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane can be compared with similar compounds such as:

    [(3S)-1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    [(3S)-1-(5-fluoropyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.

    [(3S)-1-(5-methylpyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane: The presence of a methyl group instead of a halogen atom affects the compound’s steric and electronic characteristics.

Properties

Molecular Formula

C15H25BrN2OSi

Molecular Weight

357.36 g/mol

IUPAC Name

[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H25BrN2OSi/c1-15(2,3)20(4,5)19-13-8-9-18(11-13)14-7-6-12(16)10-17-14/h6-7,10,13H,8-9,11H2,1-5H3/t13-/m0/s1

InChI Key

PFXWVVLMSIVKHE-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCN(C1)C2=NC=C(C=C2)Br

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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